3,4,5-triethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with three ethoxy groups and a pyrrolidinyl-pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethoxy groups through ethylation reactions. The pyrrolidinyl-pyridinyl moiety can be synthesized separately and then coupled to the benzamide core using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to address issues such as reaction time, cost of reagents, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinyl moiety can be reduced to form a piperidine derivative.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups can yield aldehydes or carboxylic acids, while reduction of the pyridinyl moiety can yield a piperidine derivative.
Scientific Research Applications
3,4,5-triethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide has diverse scientific research applications due to its unique properties. It is used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- 3,4,5-trimethoxy-N-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide
Uniqueness
3,4,5-triethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is unique due to the presence of three ethoxy groups and the specific arrangement of the pyrrolidinyl-pyridinyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
3,4,5-triethoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-4-27-18-13-16(14-19(28-5-2)21(18)29-6-3)22(26)24-17-10-12-25(15-17)20-9-7-8-11-23-20/h7-9,11,13-14,17H,4-6,10,12,15H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZWCBAGYHQZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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